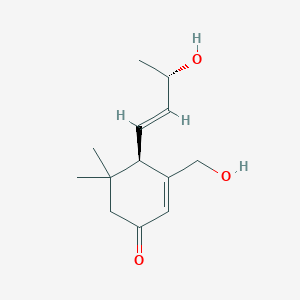

Glochidionionol C

説明

Glochidionionol C is a plant-derived natural product classified among sesquiterpenoid derivatives. It is listed in multiple chemical databases and research compilations, such as the Shanghai Tongtian Biotech reference materials (compound 1652) and ChemFaces' structural analogs series . While its exact molecular formula and stereochemical configuration remain unspecified in available literature, it is grouped with compounds like Corchoionol C and Dehydrovomifoliol, suggesting a shared sesquiterpenoid backbone. Its lack of a CAS registry number (CAS# N/A) indicates it is a relatively novel or less characterized compound compared to its structural analogs .

特性

分子式 |

C13H20O3 |

|---|---|

外観 |

Oil |

製品の起源 |

United States |

化学反応の分析

Key ¹H- and ¹³C-NMR Data :

| Position | δ<sub>H</sub> (ppm) | δ<sub>C</sub> (ppm) |

|---|---|---|

| C-3 | — | 211.5 (ketone) |

| C-9 | 4.30 (qd, J = 6 Hz) | 70.2 |

| C-13 | 4.18 (dd, J = 19 Hz) | 65.8 |

| C-4/C-5 | — | 123.8 (diene) |

| C-7/C-8 | 5.71 (dd, J = 16 Hz) | 202.0 (allene) |

Esterification for Stereochemical Analysis

Glochidionionol C’s hydroxyl groups at C-9 and C-13 undergo esterification with Mosher’s reagents [(R)- and (S)-MTPA chloride] to determine absolute configuration :

-

Reaction :

-

Conditions : DCC (dicyclohexylcarbodiimide), 4-DMAP (dimethylaminopyridine), dry dichloromethane.

-

Outcome :

-

Δδ values (δ<sub>S</sub> – δ<sub>R</sub>) from ¹H-NMR confirmed R configuration at C-9 and S at C-13.

-

Data validated via CD spectroscopy and X-ray crystallography.

-

Ketone at C-3

-

Reduction :

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) or NaBH<sub>4</sub> could reduce the ketone to a secondary alcohol.

-

Nucleophilic Addition :

Grignard reagents (e.g., CH<sub>3</sub>MgBr) may add to the carbonyl, forming tertiary alcohols.

Hydroxyl Groups (C-9 and C-13)

-

Etherification :

Alkylation with methyl iodide (CH<sub>3</sub>I) under basic conditions (e.g., NaH) yields methyl ether derivatives. -

Oxidation :

Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) could oxidize secondary alcohols to ketones.

Conjugated Diene System (C-4/C-5 and C-7/C-8)

-

Diels-Alder Reaction :

Reactivity with dienophiles (e.g., maleic anhydride) to form six-membered cycloadducts. -

Hydrogenation :

H<sub>2</sub>/Ni would saturate double bonds to single bonds, altering the molecule’s planarity.

Biosynthetic Considerations

Glochidionionol C is likely derived from oxidative modifications of a megastigmane precursor. Key steps may include:

-

Oxidative cleavage of carotenoids to form the ketone.

-

Hydroxylation at C-9 and C-13 via cytochrome P450 enzymes.

-

Glycosylation (in related glucosides like Glochidionionoside C) via UDP-glucose transferases .

Stability and Storage

類似化合物との比較

Structural Insights :

- Dehydrovomifoliol (C₁₃H₁₈O₃) features a linear structure with conjugated double bonds and a ketone group, contributing to its role in plant defense mechanisms .

- Corchoionol C and its glycoside derivative Corchoionoside C highlight structural diversification through oxygenation and glycosylation, common in bioactive sesquiterpenoids .

Research Findings and Limitations

Synthesis and Isolation: Dehydrovomifoliol has been extensively isolated from Solanum lyratum using chromatographic techniques, whereas Glochidionionol C’s isolation protocols remain undocumented .

Analytical Challenges: The absence of a CAS number and molecular details for Glochidionionol C complicates its identification in metabolic studies .

Structural analogs with glycosylation (e.g., Corchoionoside C) demonstrate enhanced pharmacokinetic profiles, suggesting avenues for Glochidionionol C derivatization .

Q & A

Q. How can researchers enhance the impact of their findings on Glochidionionol C in interdisciplinary journals?

- Methodological Answer : Frame results in broad contexts (e.g., "Potential for antidiabetic drug development") and highlight mechanistic insights (e.g., "Inhibition of NF-κB signaling"). Use visualization tools like Cytoscape for network pharmacology diagrams. Cite recent reviews on related natural products to position the work within emerging trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。